Monotrifluoroacetyl gentamicin Monotrifluoroacetyl gentamicin
Brand Name: Vulcanchem
CAS No.: 54667-98-0
VCID: VC1689925
InChI: InChI=1S/C23H42F3N5O8/c1-9(29-3)13-6-5-12(31-21(34)23(24,25)26)19(37-13)38-16-10(27)7-11(28)17(14(16)32)39-20-15(33)18(30-4)22(2,35)8-36-20/h9-20,29-30,32-33,35H,5-8,27-28H2,1-4H3,(H,31,34)
SMILES: CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)NC(=O)C(F)(F)F)NC
Molecular Formula: C23H42F3N5O8
Molecular Weight: 573.6 g/mol

Monotrifluoroacetyl gentamicin

CAS No.: 54667-98-0

Cat. No.: VC1689925

Molecular Formula: C23H42F3N5O8

Molecular Weight: 573.6 g/mol

* For research use only. Not for human or veterinary use.

Monotrifluoroacetyl gentamicin - 54667-98-0

Specification

CAS No. 54667-98-0
Molecular Formula C23H42F3N5O8
Molecular Weight 573.6 g/mol
IUPAC Name N-[2-[4,6-diamino-3-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-[1-(methylamino)ethyl]oxan-3-yl]-2,2,2-trifluoroacetamide
Standard InChI InChI=1S/C23H42F3N5O8/c1-9(29-3)13-6-5-12(31-21(34)23(24,25)26)19(37-13)38-16-10(27)7-11(28)17(14(16)32)39-20-15(33)18(30-4)22(2,35)8-36-20/h9-20,29-30,32-33,35H,5-8,27-28H2,1-4H3,(H,31,34)
Standard InChI Key HTCMBMWOHKKJOC-UHFFFAOYSA-N
SMILES CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)NC(=O)C(F)(F)F)NC
Canonical SMILES CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)NC(=O)C(F)(F)F)NC

Introduction

Chemical Identity and Basic Properties

Monotrifluoroacetyl gentamicin is a chemically modified form of gentamicin, featuring a trifluoroacetyl functional group attached to the basic gentamicin structure. This modification alters the compound's physicochemical properties while maintaining certain fundamental characteristics of the parent aminoglycoside.

The compound is identified by the Chemical Abstracts Service (CAS) registry number 54667-98-0, and possesses the molecular formula C₂₃H₄₂F₃N₅O₈, with a corresponding molecular weight of 573.6 daltons . The trifluoroacetyl group represents a significant structural modification to the base gentamicin molecule, introducing fluorine atoms that can substantially alter the compound's reactivity, stability, and biological interactions.

Structural Characteristics

The presence of the trifluoroacetyl group introduces heightened electronegativity and altered electronic distribution within the molecule, which can modify how the compound interacts with bacterial ribosomes and other cellular targets.

Classification and Relationship to Gentamicin Family

Taxonomic Classification

Monotrifluoroacetyl gentamicin belongs to the broader class of aminoglycoside antibiotics, specifically within the gentamicin subfamily. The taxonomic classification follows:

  • Chemical Class: Carbohydrates

  • Subclass: Glycosides

  • Family: Aminoglycosides

  • Subfamily: Gentamicins

Within this classification, monotrifluoroacetyl gentamicin represents a chemically modified derivative alongside other gentamicin forms such as gentamicin A, gentamicin B, gentamicin C, and isepamicin .

Relationship to Parent Compound

Gentamicins comprise a complex of closely related aminoglycosides originally isolated from Micromonospora purpurea and related microbial species . The parent compound functions as a broad-spectrum antibiotic that inhibits protein biosynthesis in susceptible microorganisms . Monotrifluoroacetyl gentamicin, as a derivative, maintains the fundamental aminoglycoside structure while incorporating the specific trifluoroacetyl modification.

Table 1: Comparison of Monotrifluoroacetyl Gentamicin with Parent Gentamicin

PropertyMonotrifluoroacetyl GentamicinParent Gentamicin
CAS Number54667-98-0 1405-41-0
Molecular FormulaC₂₃H₄₂F₃N₅O₈ Varies by specific component
Molecular Weight573.6 Da Varies by specific component
Chemical ModificationContains trifluoroacetyl groupUnmodified base structure
Solubility ProfileModified by fluorine groupsHighly water-soluble

Mechanism of Action and Biological Activity

Antimicrobial Mechanism

Like other gentamicin derivatives, monotrifluoroacetyl gentamicin likely acts by inhibiting protein synthesis in susceptible microorganisms . Although the search results don't provide specific information on monotrifluoroacetyl gentamicin's mechanism, aminoglycosides typically bind to the 30S ribosomal subunit, causing misreading of the genetic code and inhibiting translocation of peptidyl-tRNA from the A-site to the P-site.

The trifluoroacetyl modification potentially alters the compound's binding affinity for bacterial ribosomes, possibly leading to differences in antimicrobial spectrum or potency compared to unmodified gentamicin.

Spectrum of Activity

While the search results don't provide specific antimicrobial spectrum data for monotrifluoroacetyl gentamicin, the general gentamicin complex demonstrates effectiveness against various microorganisms. Gentamicin is known for its broad-spectrum antibacterial activity, particularly against gram-negative bacteria including Pseudomonas aeruginosa .

Synthesis and Derivatization

Chemical Synthesis

Relevant synthetic approaches for gentamicin derivatives involve complex carbohydrate chemistry. For instance, the synthesis of gentamicin minor components, as described in search result , involves the preparation of suitable glycosyl donors, oxidation reactions, and coupling strategies to construct the desired aminoglycoside structures.

Conjugation Applications

Monotrifluoroacetyl gentamicin, like other gentamicin derivatives, has potential applications in conjugation chemistry. A notable example from the search results describes the development of a C60 fullerenol-gentamicin conjugate:

Applications in Research and Development

Novel Drug Delivery Systems

The development of conjugates involving gentamicin derivatives, including potentially monotrifluoroacetyl gentamicin, represents an area of significant research interest. The C60 fullerenol-gentamicin conjugate mentioned in search result demonstrates how such molecules can be incorporated into nanostructured delivery systems.

This particular conjugate showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria while maintaining low cytotoxicity toward normal human fibroblasts . The dynamic light scattering analysis revealed that this conjugate formed agglomerates of approximately 115 nm in water, exhibiting neutral surface charge characteristics .

Combination Therapies

Research indicates potential synergistic effects when combining gentamicin with other compounds. For example, the combination of cinnamaldehyde (CiNN) with gentamicin (GeN) has shown promising quorum quenching (QQ) activity against Pseudomonas aeruginosa .

This combinatorial approach targets bacterial virulence by suppressing acyl-homoserine lactone (AHL) production and downregulating critical quorum sensing genes . Such strategies could be applied to monotrifluoroacetyl gentamicin to potentially enhance its efficacy or reduce required dosages.

Current Research Directions

Novel Applications

Research involving gentamicin derivatives extends into areas beyond traditional antibiotic applications. One emerging area is the development of gentamicin-immobilized materials, such as the gentamicin-immobilized agar mentioned in search result , which suggests potential applications in wound dressings, implant coatings, or controlled release drug delivery systems.

Antimicrobial Resistance Strategies

Given the growing concern of antimicrobial resistance, research into gentamicin derivatives like monotrifluoroacetyl gentamicin may focus on overcoming resistance mechanisms or finding synergistic combinations that enhance efficacy while reducing required dosages. The quorum quenching approach demonstrated with gentamicin and cinnamaldehyde represents one such strategy that could potentially be applied to monotrifluoroacetyl gentamicin.

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